Benzethonium chloride

Description

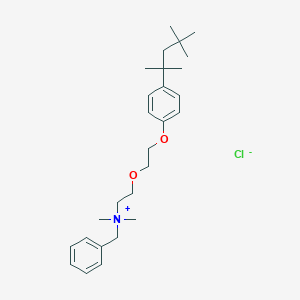

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREZNYTWGJKWBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42NO2.Cl, C27H42ClNO2 | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023810 | |

| Record name | Benzethonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzethonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

121-54-0, 5929-09-9 | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzethonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzethonium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phemerol chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzethonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH41D05744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19856 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZETHONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Benzethonium Chloride Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzethonium chloride, a quaternary ammonium compound (QAC), is a potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and viruses.[1][2] Its cationic and amphiphilic nature is central to its mechanism of action, which primarily involves the disruption of microbial cell integrity. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: A Multi-Target Approach

The antibacterial action of this compound is not attributed to a single event but rather a cascade of disruptive processes targeting multiple cellular components. The primary and most critical target is the bacterial cell membrane, leading to a loss of structural integrity and function. Concurrently, this compound interacts with and denatures essential proteins and can also inhibit DNA synthesis, ultimately leading to cell death.[2]

Disruption of the Bacterial Cell Membrane

The initial interaction of this compound with a bacterial cell occurs at the cell surface. The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2] This initial binding is followed by the insertion of the long, hydrophobic alkyl chain into the lipid bilayer of the cytoplasmic membrane.[3][2]

This insertion disrupts the ordered structure of the membrane phospholipids, leading to:

-

Increased Membrane Permeability: The integration of this compound molecules creates pores and destabilizes the membrane, increasing its permeability.[2]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of vital cytoplasmic contents, including ions (such as potassium), ATP, nucleotides, and amino acids.[2] This leakage disrupts the cellular osmotic balance and depletes the cell of essential molecules required for metabolic processes.

-

Dissipation of Membrane Potential: The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility. This compound-induced membrane damage leads to the dissipation of this membrane potential, effectively crippling the cell's energy production and other vital functions.

Denaturation of Proteins

Beyond its effects on the cell membrane, this compound can also denature essential bacterial proteins.[2] The amphiphilic nature of the molecule allows it to interfere with the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for maintaining the three-dimensional structure of proteins. This loss of structure, or denaturation, leads to the inactivation of enzymes and other proteins vital for cellular metabolism, transport, and signaling.

Inhibition of DNA Synthesis

Evidence also suggests that this compound can interfere with DNA synthesis.[2] While the precise mechanism is not fully elucidated, it is believed that the cationic nature of the compound may allow it to interact with the negatively charged phosphate backbone of DNA, potentially hindering the processes of replication and transcription. This action further contributes to the cessation of bacterial growth and division.

Quantitative Efficacy of this compound

The antibacterial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

While specific MIC and MBC values can vary depending on the bacterial species, strain, and the specific methodology used, the following table summarizes representative data for benzalkonium chloride, a closely related quaternary ammonium compound, to provide an indication of the general potency. It is important to note that this compound is reported to be more effective against Gram-positive than Gram-negative bacteria.[4]

| Bacterium | MIC Range (mg/L) | MBC Range (mg/L) | Gram Stain | Reference(s) |

| Staphylococcus aureus | 5 - 10 | 2.1 - 135 | Positive | [3][5] |

| Enterococcus faecalis | 5 - 20 | 10 - 40 | Positive | [4] |

| Escherichia coli | 12 - 92 | - | Negative | [5][6] |

| Pseudomonas aeruginosa | 25 - >1024 | - | Negative | [5] |

| Salmonella enterica | 4 - 256 | - | Negative | [5] |

| Klebsiella pneumoniae | - | - | Negative |

Note: Data is primarily for benzalkonium chloride and serves as a representative range. Specific values for this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

a. Broth Microdilution for MIC

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol) and sterilize by filtration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

b. Determination of MBC

This method determines the lowest concentration of this compound that kills 99.9% of the initial bacterial population.

-

Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain any this compound.

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

Determining the MBC: The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Cytoplasmic Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon exposure to this compound using a potential-sensitive fluorescent dye like DiSC₃(5).

-

Bacterial Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.15).[7]

-

Dye Loading: Add the DiSC₃(5) dye to the cell suspension (final concentration typically 1-2 µM) and incubate in the dark at room temperature for about 1 hour to allow the dye to incorporate into the polarized bacterial membranes and quench its fluorescence.[5][7]

-

Fluorescence Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence (excitation ~622 nm, emission ~670 nm).[5]

-

Addition of this compound: Add this compound at the desired concentration to the cuvette and continue recording the fluorescence.

-

Data Analysis: An increase in fluorescence intensity indicates depolarization of the cytoplasmic membrane as the dye is released from the quenched state within the cell into the extracellular medium.

Protein Denaturation Assay using Circular Dichroism (CD) Spectroscopy

This technique can be used to assess changes in the secondary structure of proteins upon interaction with this compound.

-

Protein and Compound Preparation: Prepare a solution of a model protein (e.g., bovine serum albumin) in a suitable buffer (e.g., phosphate buffer). Prepare a stock solution of this compound.

-

Incubation: Mix the protein solution with different concentrations of this compound and incubate for a defined period.

-

CD Spectroscopy: Record the far-UV CD spectrum (typically 190-260 nm) of each sample.

-

Data Analysis: A change in the CD spectrum, particularly at wavelengths corresponding to alpha-helical and beta-sheet structures (around 222 nm and 208 nm), indicates a change in the protein's secondary structure, suggesting denaturation.

Impact on Bacterial Signaling Pathways

This compound, primarily through its membrane-damaging effects, can indirectly impact various bacterial signaling pathways that are often linked to the cell envelope.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In several pathogenic bacteria, QS systems regulate virulence factor production and biofilm formation. The Agr system in Staphylococcus aureus is a well-studied example. While direct interaction of this compound with QS components is not extensively documented, the disruption of the cell membrane and the resulting cellular stress can lead to dysregulation of QS-controlled genes. For instance, exposure to sub-inhibitory concentrations of benzalkonium chloride has been shown to affect the expression of the Agr system in Listeria monocytogenes.[8]

Two-Component Systems

Two-component systems (TCSs) are prevalent signaling pathways in bacteria that enable them to sense and respond to environmental stimuli. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The PhoP/PhoQ system, for instance, is crucial for virulence and adaptation in many Gram-negative bacteria, responding to signals like low Mg²⁺ and antimicrobial peptides. The membrane-disrupting action of this compound can trigger an envelope stress response, which may lead to the activation or dysregulation of TCSs like PhoP/PhoQ, as the cell attempts to repair the damage and adapt to the chemical stress.

Conclusion

The mechanism of action of this compound against bacteria is a multifaceted process primarily initiated by the catastrophic disruption of the cell membrane's structure and function. This leads to the leakage of essential cellular components and the dissipation of the membrane potential. Secondary effects, including the denaturation of proteins and inhibition of DNA synthesis, further contribute to its potent bactericidal activity. Understanding these core mechanisms at a molecular level is crucial for the rational design of new antimicrobial agents and for optimizing the use of existing disinfectants and antiseptics in both clinical and industrial settings. Further research into the specific interactions with bacterial signaling pathways will provide a more complete picture of its antimicrobial action and may reveal new strategies to combat bacterial resistance.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. parksideirl.com [parksideirl.com]

- 5. 4.9. Membrane Depolarization Assay [bio-protocol.org]

- 6. Bacterial membrane depolarization assays [bio-protocol.org]

- 7. Cytoplasmic Membrane Depolarization Assay [bio-protocol.org]

- 8. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for benzethonium chloride, a quaternary ammonium salt with broad-spectrum antimicrobial properties. The document outlines the primary precursors, key reaction steps, and experimental protocols, making it a valuable resource for professionals in chemical synthesis and drug development.

Overview of the Synthesis Pathway

The most common industrial synthesis of this compound is a three-step process. This pathway begins with the Williamson ether synthesis to couple an alkylphenol with a di-ether, followed by an amination reaction, and concludes with a quaternization step to yield the final active molecule.

The primary precursors for this pathway are:

-

p-(1,1,3,3-Tetramethylbutyl)phenol (also known as p-tert-octylphenol)

-

β,β'-Dichlorodiethyl ether

-

Dimethylamine

-

Benzyl chloride

An alternative pathway has been noted in the literature, which involves the reaction of dodecyl benzenesulfonamide with dimethylamine, followed by quaternization with benzyl chloride.[1] However, this guide will focus on the more prominently documented three-step synthesis from p-tert-octylphenol.

Detailed Synthesis Steps

The synthesis of this compound can be segmented into three core reactions:

Step 1: Williamson Ether Synthesis to form 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride. Step 2: Amination to produce the tertiary amine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethylamine. Step 3: Quaternization to yield the final product, this compound.

Below is a visual representation of the overall synthesis pathway:

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols and Quantitative Data

This section details the experimental procedures for each step of the synthesis. The quantitative data, where available, is summarized in tables for clarity and comparison.

Step 1: Synthesis of 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride

This initial step involves a Williamson ether synthesis, where p-tert-octylphenol is condensed with β,β'-dichlorodiethyl ether in the presence of a basic catalyst.[2]

Experimental Protocol:

A patent describes a process for a similar intermediate that avoids carcinogenic reagents and utilizes potassium hydroxide, suggesting its efficacy as a base in this reaction.[8] Another patent details a related synthesis where (2-(2-chloro-ethoxy) ethoxy) benzene is reacted with 2-chloro-2,4,4-trimethylpentane in a haloalkane solvent with an acid-binding agent like triethylamine, pyridine, or 2,6-lutidine.[9] The reaction is stirred at 50-60°C for 2-3 hours.[9]

Table 1: Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactant 1 | (2-(2-chloro-ethoxy) ethoxy) benzene | [9] |

| Reactant 2 | 2-chloro-2,4,4-trimethylpentane | [9] |

| Solvent | Haloalkane (e.g., methylene dichloride) | [9] |

| Acid-binding agent | Triethylamine, pyridine, or 2,6-lutidine | [9] |

| Molar Ratio (Reactant 1:Reactant 2:Solvent:Agent) | 1 : 1 : 14 : 1 | [9] |

| Reaction Temperature | 50-60 °C | [9] |

| Reaction Time | 2-3 hours | [9] |

| Yield | 78% | [9] |

Step 2: Synthesis of N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethylamine

The chloro-intermediate from Step 1 undergoes alkaline dimethylamination to form the corresponding tertiary amine.[2]

Experimental Protocol:

A patent provides a protocol for this amination step.[10] 160.0 g of p-tert-octyl phenoxy ethoxy ethyl chloride is reacted with 135.3 g of a 33% aqueous dimethylamine solution in a sealed reactor. The mixture is heated to 180°C and stirred for 4 hours. After cooling, the aqueous phase is removed.[10] Another variation described in the same patent uses 7.8 g of methyl triphenylphosphonium bromide as a catalyst with a 40% aqueous dimethylamine solution at 46°C for 48 hours.[10]

Table 2: Quantitative Data for Step 2

| Parameter | Value (Method 1) | Value (Method 2) | Reference |

| Reactant 1 | p-tert-octyl phenoxy ethoxy ethyl chloride | p-tert-octyl phenoxy ethoxy ethyl chloride | [10] |

| Reactant 2 | 33% aqueous dimethylamine | 40% aqueous dimethylamine | [10] |

| Catalyst | None specified | Methyl triphenylphosphonium bromide | [10] |

| Reaction Temperature | 180 °C | 46 °C | [10] |

| Reaction Time | 4 hours | 48 hours | [10] |

| Conversion Rate | 40.1% | Not specified | [10] |

Step 3: Synthesis of this compound (Quaternization)

The final step is the quaternization of the tertiary amine with benzyl chloride to precipitate the this compound product.[2]

Experimental Protocol:

An industrial-scale protocol is available.[2] 450 kg of the tertiary amine from Step 2 (referred to as compound A), 200 kg of benzyl dimethylamine (this appears to be an error in the source, and should likely be benzyl chloride), and 330 kg of water are added to a reaction kettle. The mixture is stirred under a nitrogen atmosphere and heated to 115°C for 7 hours. After cooling, the product is dehydrated using toluene, followed by crystallization, filtration, and drying. The crude product is then recrystallized from acetone to yield this compound with a purity of 99.3%.[2]

A smaller scale example from a patent involves adding the tertiary amine to a reaction flask with methyl isobutyl ketone and benzyl chloride, heating to reflux for 2 hours, and then adding cyclohexane to induce crystallization.[10]

Table 3: Quantitative Data for Step 3

| Parameter | Value (Industrial Scale) | Value (Lab Scale) | Reference |

| Reactant 1 (Tertiary Amine) | 450 kg | Not specified, but used as starting material | [2][10] |

| Reactant 2 (Benzyl Chloride) | 200 kg (likely intended) | 126.6 g | [2][10] |

| Solvent | Water, Toluene, Acetone | Methyl isobutyl ketone, Cyclohexane | [2][10] |

| Reaction Temperature | 115 °C | Reflux | [10] |

| Reaction Time | 7 hours | 2 hours | [10] |

| Final Product Mass | 731 kg | 172.7 g | [2][10] |

| Purity | 99.3% | 99.2% | [2][10] |

Experimental Workflow

The overall workflow for the synthesis of this compound, from starting materials to the final purified product, can be visualized as follows:

Figure 2: Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. This guide provides a comprehensive overview of the primary synthetic pathway, including detailed steps and available quantitative data. By presenting this information in a structured and accessible format, it is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the manufacturing process of this important antimicrobial agent. Further research into optimizing reaction conditions and yields for each step, particularly at a laboratory scale, could provide additional valuable insights.

References

- 1. This compound for synthesis 121-54-0 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. francis-press.com [francis-press.com]

- 8. Preparation and Standardization of 0.004 M this compound | Pharmaguideline [pharmaguideline.com]

- 9. CN104086382A - Method for preparing this compound intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents [patents.google.com]

- 10. EP2703382A1 - Method for preparing aryl polyoxy alkyl quaternary ammonium compound - Google Patents [patents.google.com]

The Discovery and Antimicrobial History of Benzethonium Chloride: A Technical Guide

Introduction

Benzethonium chloride, a synthetic quaternary ammonium compound (QAC), has been a significant agent in the field of antimicrobial science for decades. This in-depth technical guide explores the discovery, history, and antimicrobial properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes. The information presented herein is intended to serve as a foundational resource for further research and development in the application of this versatile antimicrobial agent.

Discovery and Historical Context

The development of this compound is rooted in the broader history of quaternary ammonium compounds as effective antiseptics. While the bactericidal properties of QACs were first noted in 1916, it was the work of Gerhard Domagk in 1935 that significantly advanced their application in disinfection.[1][2] This era marked the beginning of the development of various QACs, including this compound.

This compound, chemically known as N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium chloride, emerged as a potent antimicrobial agent. It was notably marketed under the trade name Hyamine® 1622 by companies such as Rohm and Haas.[3][4][5] Its development was part of the mid-20th-century expansion of synthetic chemistry, which provided a new arsenal of compounds for combating microbial contamination and infection.

Mechanism of Antimicrobial Action

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes. As a cationic surfactant, the positively charged quaternary ammonium head of the this compound molecule is attracted to the negatively charged components of the microbial cell surface.

The molecule's lipophilic tail then penetrates the lipid bilayer of the cell membrane, leading to a loss of membrane integrity. This disruption results in the leakage of essential intracellular components, such as ions and nucleic acids, ultimately causing cell death. This direct physical mechanism of action is characteristic of quaternary ammonium compounds.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against a variety of microorganisms, including bacteria and fungi. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria. The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | CC22 | >2 | (Susceptible isolates exhibited MICs of ≤2 µg/mL) |

| Staphylococcus aureus | CC5 | >2 | (Susceptible isolates exhibited MICs of ≤2 µg/mL) |

| Staphylococcus aureus | ST398 | >2 | (Susceptible isolates exhibited MICs of ≤2 µg/mL) |

| Staphylococcus aureus | ST9 | >2 | (Susceptible isolates exhibited MICs of ≤2 µg/mL) |

Note: A study on various S. aureus clonal lineages indicated that isolates with MICs >2 µg/mL were considered to have elevated MICs.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Experimental Protocols

The determination of the antimicrobial efficacy of this compound relies on standardized laboratory procedures. The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Microbial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. This is typically achieved by adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to the final working concentration.

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the 96-well microtiter plate using sterile broth. This creates a range of decreasing concentrations of the antimicrobial agent.

-

Inoculation: Each well containing the diluted this compound and the growth control wells are inoculated with the standardized microbial suspension. A sterility control well containing only broth is also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.

Procedure:

-

Subculturing: Following the MIC determination, a small aliquot from each well that showed no visible growth is subcultured onto a sterile agar plate.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

MBC Determination: The MBC is determined as the lowest concentration of this compound that results in no microbial growth on the subculture plates, or a colony count that represents a 99.9% or greater reduction from the initial inoculum count.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Logical Relationship of Antimicrobial Action

Caption: Mechanism of this compound's antimicrobial action.

This compound remains a relevant and effective antimicrobial agent with a long history of use. Its broad-spectrum activity, primarily achieved through the disruption of microbial cell membranes, makes it a valuable component in various antiseptic and disinfectant formulations. While a general understanding of its antimicrobial properties is well-established, this guide highlights the need for more comprehensive quantitative data, particularly regarding its bactericidal and fungicidal concentrations against a wider range of clinically and industrially relevant microorganisms. The provided experimental protocols and workflows offer a standardized approach for future research aimed at further elucidating the antimicrobial profile of this important quaternary ammonium compound.

References

- 1. Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia [proquimia.com]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyamine® 1622 (Hyamine is a trademark of Rohm and HAAss Company), N-Benzyl-N,N-dimethyl-N-[4-(1,1,3,3-tetramethylbutyl)-phenoxyethoxyethyl]ammonium chloride, this compound - Scharlab [scharlab.com]

- 4. Hyamine® 1622 [himedialabs.com]

- 5. HYAMINE 1622 SOLUTION 0.004M | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

The Amphiphilic Juggernaut: A Technical Guide to the Structure-Activity Relationship of Benzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure-activity relationships (SAR) of benzethonium chloride and its analogs. We delve into the critical chemical features governing its biological activity, present quantitative data on its antimicrobial and cytotoxic effects, and provide detailed experimental protocols for its evaluation. Furthermore, we visualize key signaling pathways and experimental workflows to offer a comprehensive understanding of this potent quaternary ammonium compound.

Core Molecular Structure and Mechanism of Action

This compound is a synthetic quaternary ammonium salt characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms. Its structure is fundamentally amphiphilic, comprising a hydrophilic quaternary ammonium head and a lipophilic tail, which is the primary driver of its biological activity.[1] This dual nature allows it to readily interact with and disrupt the cell membranes of a broad spectrum of microorganisms, including bacteria and fungi.[1]

The primary mechanism of action involves the electrostatic interaction of the cationic head with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[1] Following this initial binding, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components like ions and nucleotides.[1] This disruption of the cell membrane's electrochemical gradient is catastrophic for the microorganism, ultimately leading to cell death.[1] Beyond membrane disruption, this compound can also denature cellular proteins and inhibit DNA synthesis, further contributing to its potent antimicrobial effects.[1]

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is intricately linked to their molecular structure. Key structural features that influence their efficacy include:

-

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of antimicrobial activity. For benzalkonium chlorides, analogs with C12 and C14 alkyl chains generally exhibit the highest bactericidal activity. Shorter chains (C8, C10) show weaker activity, while longer chains (C16, C18) can lead to decreased efficacy and increased inhibition by organic matter.

-

Hydrophilic Head Group: The quaternary ammonium group is essential for the initial interaction with the microbial cell membrane. Modifications to the groups attached to the nitrogen atom can influence the compound's overall charge distribution and steric hindrance, thereby affecting its binding affinity and antimicrobial potency.

-

Linker and Aromatic Moieties: The nature of the linker connecting the hydrophobic tail and the hydrophilic head, as well as the presence and substitution pattern of aromatic rings, can modulate the compound's physicochemical properties, such as its solubility and partitioning behavior, which in turn affects its biological activity.

Quantitative Biological Activity

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound analogs against various microorganisms and the cytotoxic activity against different cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride Analogs with Pyridine Rings

| Compound | Alkyl Chain Length | S. aureus (mM) | B. subtilis (mM) | E. coli (mM) | P. aeruginosa (mM) | A. niger (mM) | C. albicans (mM) | P. chrysogenum (mM) |

| P13 | C8 | 6 | 3 | 6 | 6 | 12 | 12 | 12 |

| P14 | C10 | 3 | 0.8 | 3 | 3 | 6 | 6 | 6 |

| P15 | C12 | 0.2 | 0.1 | 0.4 | 0.8 | 0.8 | 0.4 | 0.4 |

| P16 | C14 | 0.05 | 0.02 | 0.1 | 0.2 | 0.2 | 0.1 | 0.1 |

| P17 | C16 | 0.02 | 0.02 | 0.05 | 0.05 | 0.1 | 0.1 | 0.1 |

Data sourced from a study on novel benzalkonium chloride analogs with pyridine rings.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | ED50 (µM) (48h incubation) |

| FaDu | Hypopharyngeal Squamous Cancer | 3.8 |

| C666-1 | Nasopharyngeal Cancer | 5.3 |

ED50 is the effective dose required to decrease cell viability by 50%. Data sourced from a study identifying this compound as a novel anticancer agent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Trypticase Soy Broth for bacteria, Malt Extract Broth for fungi)

-

This compound or analog stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment by MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

96-well plates with cultured cells

-

Test compound (this compound or analog)

-

MTS reagent (containing PES as an electron coupling reagent)

-

Cell culture medium

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

This compound-Induced G1 Cell Cycle Arrest Signaling Pathway

This compound has been shown to induce G1 cell cycle arrest in lung cancer cells through the activation of the p38 MAPK signaling pathway, leading to the degradation of Cyclin D1.[2]

Caption: this compound-induced p38-mediated Cyclin D1 degradation pathway.

Experimental Workflow for Evaluation of this compound Analogs

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel this compound analogs.

Caption: Experimental workflow for synthesis and evaluation of this compound analogs.

References

Toxicological Profile of Benzethonium Chloride on Mammalian Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of benzethonium chloride on mammalian cells. This compound, a quaternary ammonium compound with broad-spectrum antimicrobial properties, is a common ingredient in a variety of pharmaceutical, cosmetic, and industrial products. Understanding its effects on mammalian cells is crucial for safety assessment and the development of new therapeutic applications. This document summarizes key findings on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms, with a focus on apoptosis, mitochondrial dysfunction, and oxidative stress.

Cytotoxicity of this compound

This compound exhibits dose- and time-dependent cytotoxicity across various mammalian cell lines. Its primary mode of action involves the disruption of cell membrane integrity, leading to a cascade of events culminating in cell death.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on different mammalian cell lines, presenting key parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50/EC50 (µM) | Reference |

| FaDu | Hypopharyngeal Squamous Carcinoma | Tetrazolium-based assay | 48 | 3.8[1][2] | [1][2] |

| C666-1 | Nasopharyngeal Carcinoma | Tetrazolium-based assay | 48 | 5.3[1][2] | [1][2] |

| NIH 3T3 | Mouse Embryonic Fibroblast | Tetrazolium-based assay | 48 | 42.2[1][2] | [1][2] |

| GM05757 | Normal Human Fibroblast | Tetrazolium-based assay | 48 | 17.0[1][2] | [1][2] |

| V79 | Chinese Hamster Lung | Cell Growth Inhibition | 24-48 | > 30 µg/mL | [3] |

| A549 | Human Lung Carcinoma | WST-1 assay | 72 | Varies with concentration | [4] |

| H1299 | Human Non-small Cell Lung Cancer | WST-1 assay | 72 | Varies with concentration | [4] |

Mechanisms of Toxicity

This compound induces cell death primarily through the activation of apoptosis, which is intricately linked to mitochondrial dysfunction and the generation of oxidative stress.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in mammalian cells. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program. Treatment with this compound leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), as well as the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[4]

Mitochondrial Dysfunction

The mitochondrion is a primary target of this compound's toxic effects. As a cationic molecule, it can accumulate in the negatively charged mitochondrial matrix. This accumulation leads to the disruption of the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial function.[1][2] The loss of ΔΨm precedes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which in turn activates the caspase cascade.[5] Furthermore, this compound has been shown to inhibit mitochondrial respiration and ATP synthesis.[6]

Oxidative Stress

Exposure to this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, resulting in oxidative stress.[5] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and further contributes to mitochondrial dysfunction and the induction of apoptosis.

Genotoxicity Profile

The genotoxicity of this compound has been investigated in several studies, with mixed results. Some studies using the comet assay on human respiratory epithelial cells exposed to the related compound benzalkonium chloride showed dose-dependent DNA damage.[7][8] However, other studies on this compound reported no mutagenic activity in Salmonella typhimurium strains and no induction of sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary cells.[9] A study using a 3D-cultured HepG2 cell line found benzalkonium chloride to be negative in the comet assay.[10] Further research is needed to fully elucidate the genotoxic potential of this compound in various cell types and under different experimental conditions.

Signaling Pathways

The toxic effects of this compound are mediated by complex signaling pathways that integrate signals from cellular damage to the apoptotic machinery.

Intrinsic Apoptosis Pathway

This compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This is initiated by cellular stress, leading to changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the apoptosome and caspase-9.

p38 MAPK and STAT3 Signaling

Recent studies have implicated other signaling pathways in the cellular response to this compound. In lung cancer cells, this compound has been shown to activate p38 mitogen-activated protein kinase (MAPK) signaling, which can lead to the degradation of cyclin D1 and cell cycle arrest.[4][11] Additionally, it has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival, in head and neck squamous cell carcinoma cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the toxicological profile of this compound.

Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of lysed cells.

Apoptosis Assay (Flow Cytometry)

This method uses Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm.

-

Cell Seeding and Treatment: Culture and treat cells with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Reactive Oxygen Species (ROS) Assay

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Culture and treat cells with this compound.

-

DCFH-DA Staining: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Genotoxicity Assays

This assay detects DNA strand breaks in individual cells.

-

Cell Preparation: Treat cells with this compound, harvest, and resuspend in low melting point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a pre-coated slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[10][13][14]

This test detects chromosomal damage by scoring for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Cell Culture and Treatment: Treat cells with this compound. To specifically analyze cells that have undergone division, cytochalasin B can be added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Slide Preparation: Harvest the cells, cytocentrifuge them onto microscope slides, and fix them.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score the frequency of micronuclei in a large population of cells (typically 1000-2000) under a microscope. An increase in the frequency of micronucleated cells indicates genotoxicity.

Conclusion

This compound exhibits significant cytotoxicity in mammalian cells, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. Its toxic effects are characterized by mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of caspase cascades. While its genotoxic potential requires further clarification, the existing data provide a solid foundation for the risk assessment of products containing this compound and for exploring its potential as an anticancer agent. The detailed experimental protocols and an understanding of the key signaling pathways outlined in this guide will be valuable for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cytotoxicity of this compound on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Eye Drop Preservative Benzalkonium Chloride Potently Induces Mitochondrial Dysfunction and Preferentially Affects LHON Mutant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 121-54-0) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of this compound as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Benzethonium Chloride: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of benzethonium chloride, a quaternary ammonium salt with broad-spectrum antimicrobial properties, in a variety of organic solvents. Understanding its solubility is critical for its formulation in pharmaceutical, cosmetic, and industrial applications. This document presents quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure and binary solvents. A recent study systematically measured its mole fraction solubility at various temperatures. The data reveals a positive correlation between temperature and solubility across all tested solvents.[1][2][3][4] Methanol was found to be the solvent in which this compound exhibits the highest solubility, followed by acetic acid, ethanol, 1-propanol, 1-butanol, dimethylformamide (DMF), 2-propanol, dimethyl sulfoxide (DMSO), and water.[1]

Below is a summary of the mole fraction solubility (x) of this compound in various pure organic solvents at temperatures ranging from 298.15 K to 318.15 K.

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Methanol | 0.4581 | 0.4862 | 0.5158 | 0.5468 | 0.5794 |

| Ethanol | 0.3015 | 0.3283 | 0.3571 | 0.3879 | 0.4208 |

| 1-Propanol | 0.2231 | 0.2455 | 0.2696 | 0.2954 | 0.3229 |

| 2-Propanol | 0.1157 | 0.1298 | 0.1453 | 0.1623 | 0.1808 |

| 1-Butanol | 0.1892 | 0.2079 | 0.2281 | 0.2498 | 0.2731 |

| Acetic Acid | 0.3789 | 0.4082 | 0.4391 | 0.4718 | 0.5063 |

| Dimethylformamide (DMF) | 0.1233 | 0.1384 | 0.1549 | 0.1731 | 0.1928 |

| Dimethyl Sulfoxide (DMSO) | 0.0989 | 0.1121 | 0.1266 | 0.1425 | 0.1598 |

Data extracted from "Solubility and Thermodynamics Profile of this compound in Pure and Binary Solvents at Different Temperatures".[1][3]

Qualitative solubility information from other sources indicates that this compound is also soluble in acetone and chloroform, and practically insoluble in diethyl ether.[5][6] It is described as very soluble in ethanol.[5]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented above was determined using a well-established gravimetric method.[1][3] This technique involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred using a magnetic stirrer. The temperature is maintained at the desired level by circulating water from the thermostatic bath through the jacket of the vessel. The solution is stirred for at least 24 hours to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, stirring is stopped, and the solution is allowed to stand for at least 12 hours to allow any undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-warmed or pre-cooled syringe fitted with a filter to prevent any solid particles from being drawn.

-

Mass Determination: The withdrawn sample is immediately weighed on an analytical balance.

-

Drying: The weighed sample is then dried in an oven at an appropriate temperature (e.g., 323.15 K) until a constant mass is achieved, ensuring complete evaporation of the solvent.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the mass of the evaporated solvent from the initial mass of the sample. The mole fraction solubility is then calculated.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility measurement.

This guide provides essential technical information for professionals working with this compound. The presented data and methodologies are crucial for ensuring the successful formulation and application of this versatile compound.

References

- 1. Solubility and Thermodynamics Profile of this compound in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Benzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of benzethonium chloride, a quaternary ammonium compound widely used for its antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Pharmacokinetics

The systemic exposure and disposition of this compound are critical parameters in assessing its safety and efficacy. The following sections detail its absorption, distribution, metabolism, and excretion based on available non-clinical and limited human data.

Absorption

Dermal Absorption:

Studies in male F344 rats following a single dermal application of [14C]-labeled this compound showed that it is poorly absorbed through the skin. Whole blood levels were generally below the limit of detection.[1]

In human volunteers, the percutaneous absorption of a 0.5% aqueous emulsion of this compound was investigated by measuring its deposition in the stratum corneum. A rapid initial transfer into the stratum corneum was observed within the first hour, followed by a slower penetration rate.[2]

Table 1: Dermal Absorption of this compound in Rats

| Dose Group | % of Applied Dose Absorbed (Systemically) |

| Single 0.15 mg/kg | Not specified, blood levels below detection |

| Single 1.5 mg/kg | Not specified, blood levels below detection |

| Repeated 1.5 mg/kg/day | Not specified, blood levels below detection |

Source: ADME NTP Study S0573[1]

Distribution

Following intravenous administration in rats, [14C]-benzethonium chloride was distributed to various tissues. The distribution pattern suggests that the lung and kidney may act as reservoirs for the compound.[3]

Metabolism

The metabolism of this compound in humans has not been extensively studied. However, studies on the related compound, benzalkonium chloride, using human liver microsomes, have shown that metabolism occurs primarily via oxidation of the alkyl chain, mediated by cytochrome P450 enzymes, particularly CYP4F2, CYP4F12, and CYP2D6.[4][5][6][7][8] The primary metabolites identified for benzalkonium chloride were hydroxylated and carboxylated derivatives.[4][5][6][7][8] It is important to note that these findings are for a different, though structurally related, compound and may not be directly extrapolated to this compound.

Excretion

In rats, after a single intravenous dose of [14C]-benzethonium chloride, the majority of the radioactivity was recovered in the feces (46.40 ± 10.80%), with a smaller amount in the urine (3.58 ± 0.65%) within 24 hours.[1]

Following dermal application in rats, the primary route of excretion of the absorbed dose was also via the feces. After a single high dose, total fecal excretion accounted for 42.1 ± 3.5% of the applied dose, while urinary excretion was 1.76 ± 0.16%.[1] After repeated dermal application, total fecal excretion was approximately 26.1 ± 2.6% of the dose, and urinary excretion was 1.37 ± 0.19%.[1] The high fecal excretion following intravenous administration suggests significant biliary excretion.